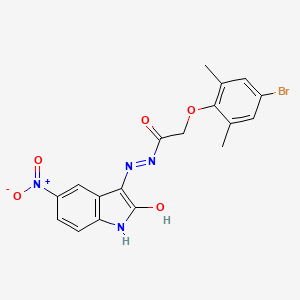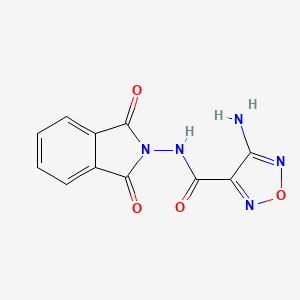![molecular formula C15H12N2OS B3827408 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3827408.png)
2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for various research studies. In
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new drugs and therapies for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition, 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole has also been studied for its potential anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and antioxidant properties through the inhibition of various enzymes and pathways involved in the inflammatory response. In addition, studies have also shown that this compound induces apoptosis in cancer cells through the activation of various signaling pathways involved in cell death.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole exhibits potent anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, as well as the activation of various inflammatory signaling pathways. In addition, studies have also shown that this compound exhibits potent antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole in lab experiments is its unique chemical structure and properties. This compound exhibits potent anti-inflammatory and antioxidant properties, making it an attractive candidate for various research studies. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the main limitations of using 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain research studies.
Direcciones Futuras
There are several future directions for the study of 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole. One of the main areas of research involves the development of new drugs and therapies for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition, studies have also shown that this compound exhibits potent anticancer properties, making it a potential candidate for the development of new cancer therapies. Future research in this area could focus on the development of new drugs and therapies that incorporate 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole as a key component.
Another area of future research involves the study of the mechanism of action of 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole. Further studies are needed to fully understand the mechanisms by which this compound exhibits its anti-inflammatory, antioxidant, and anticancer properties.
Conclusion
In conclusion, 2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs and therapies for various diseases. In addition, this compound exhibits potent anticancer properties, making it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanisms by which this compound exhibits its properties, as well as its potential toxicity and limitations for use in lab experiments.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-7-9-13(10-8-11)19-15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOXOFYDQBHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5R)-3-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3827349.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827356.png)


![2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)

![4-methoxybenzaldehyde {6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3827379.png)
![2-methyl-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3827386.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B3827393.png)
![4-({6-[(2-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)phenol](/img/structure/B3827403.png)

![2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3827410.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3827420.png)